![molecular formula C18H16N2O6S B241126 Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B241126.png)
Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate, also known as MBOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOB is a synthetic compound that belongs to the class of isothiazolidinone derivatives. It is a white crystalline powder that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate is not fully understood. However, it has been suggested that Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate exerts its antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. Studies have shown that Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate can induce cell cycle arrest and apoptosis in cancer cells. Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has also been found to inhibit the growth of various bacteria and fungi. Additionally, Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has been found to exhibit low toxicity towards normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate in lab experiments is its potential to exhibit anticancer and antimicrobial activity. Additionally, Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate is a synthetic compound that can be easily synthesized in the laboratory. However, one of the limitations of using Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate in lab experiments is its complex synthesis process, which requires expertise in organic synthesis.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate. One potential direction is the development of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate and to optimize its anticancer activity. Another potential direction is the development of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate as a potential antibacterial and antifungal agent. Additionally, further studies are needed to explore the potential applications of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate as a fluorescent probe for the detection of zinc ions in biological systems.
Synthesemethoden
The synthesis of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The second step involves the reaction of 4-chlorobenzoic acid with 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)aniline to form Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate. The overall synthesis of Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate is a complex process that requires expertise in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. It has been found to exhibit promising anticancer activity against various cancer cell lines. Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has also been studied for its potential application as an antibacterial and antifungal agent. Additionally, Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Eigenschaften
Molekularformel |
C18H16N2O6S |
---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
methyl 2-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C18H16N2O6S/c1-26-18(23)14-4-2-3-5-15(14)19-17(22)12-6-8-13(9-7-12)20-16(21)10-11-27(20,24)25/h2-9H,10-11H2,1H3,(H,19,22) |
InChI-Schlüssel |
ADRSEYSXFGQBPL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.